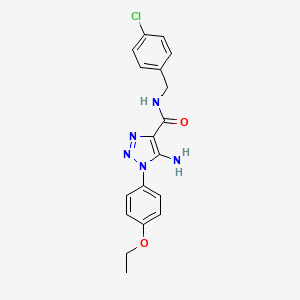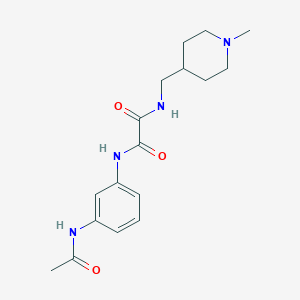
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a pyrimidinyl ethyl substituent
Mécanisme D'action
Target of Action
It is known that many pyrimidine derivatives interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis and repair, signal transduction, and enzyme regulation .
Pharmacokinetics
Many pyrimidine derivatives are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Many pyrimidine derivatives are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as acetamidine and formamide.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.
Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with benzamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)pyrimidine-5-boronic acid
- 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Uniqueness
2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to its combination of a benzamide core with a methylthio group and a pyrimidinyl ethyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-19-13-5-3-2-4-12(13)14(18)17-7-6-11-8-15-10-16-9-11/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDPRZHZGSNFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)






![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2914523.png)
![5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2914524.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
